REACTION_CXSMILES
|
[Cl:1][SiH2:2][Cl:3].[CH2:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C(O)(C)C.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl>[Cl:1][Si:2]([Cl:3])([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4.5.6|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry tarred 500 mL Schlenk bomb flask was
|
Type
|
ADDITION
|
Details
|
was added via syringe
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature where it
|
Type
|
CUSTOM
|
Details
|
transferred into a dry 250 mL 3-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a fractional distillation apparatus
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled at 220° C. at 0.1 mmHg
|
Reaction Time |
40 h |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |